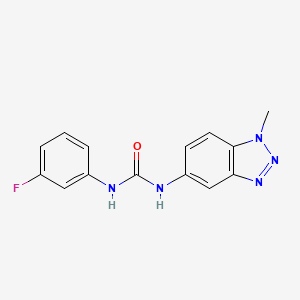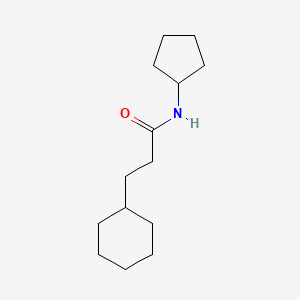
3-cyclohexyl-N-cyclopentylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclohexyl-N-cyclopentylpropanamide, also known as CPP, is a chemical compound that has gained significant attention in the field of neuroscience and pharmacology. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. The NMDA receptor plays a crucial role in synaptic plasticity, learning, and memory formation. Therefore, CPP has been extensively studied for its potential applications in treating various neurological and psychiatric disorders.
作用機序
3-cyclohexyl-N-cyclopentylpropanamide acts as a competitive antagonist of the NMDA receptor, binding to the receptor's glycine site and preventing the binding of glycine, which is an essential co-agonist for the receptor's activation. This results in a decrease in NMDA receptor activity, leading to a reduction in glutamate-mediated excitotoxicity. The NMDA receptor is involved in various physiological processes, including synaptic plasticity, learning, and memory formation. Therefore, the modulation of NMDA receptor activity by this compound can have significant effects on these processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to decrease glutamate-mediated excitotoxicity, reduce oxidative stress, and inhibit inflammation. This compound has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in neuronal survival and plasticity.
実験室実験の利点と制限
3-cyclohexyl-N-cyclopentylpropanamide has several advantages for lab experiments. It is a potent and selective NMDA receptor antagonist, making it suitable for studying the role of the NMDA receptor in various physiological processes. This compound has also been optimized for high yields and purity, making it suitable for various research applications. However, this compound has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, making it challenging to maintain stable concentrations. Additionally, this compound has poor solubility in aqueous solutions, which can limit its application in some experiments.
将来の方向性
3-cyclohexyl-N-cyclopentylpropanamide has significant potential for future research directions. It can be further investigated for its potential applications in treating various neurological and psychiatric disorders, including stroke, traumatic brain injury, Alzheimer's disease, Parkinson's disease, depression, anxiety, and addiction. Additionally, the modulation of NMDA receptor activity by this compound can be studied in the context of synaptic plasticity, learning, and memory formation. The development of new analogs of this compound with improved pharmacokinetic and pharmacodynamic properties can also be explored. Overall, this compound is a promising compound with significant potential for various research applications.
合成法
3-cyclohexyl-N-cyclopentylpropanamide can be synthesized through a multi-step process, starting from commercially available cyclohexanone and cyclopentylmagnesium bromide. The first step involves the formation of a Grignard reagent by reacting cyclopentylmagnesium bromide with cyclohexanone in anhydrous ether. The resulting intermediate is then reacted with 3-bromopropionyl chloride to form the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for various research applications.
科学的研究の応用
3-cyclohexyl-N-cyclopentylpropanamide has been extensively studied for its potential applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been investigated as a potential treatment for depression, anxiety, and addiction.
特性
IUPAC Name |
3-cyclohexyl-N-cyclopentylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO/c16-14(15-13-8-4-5-9-13)11-10-12-6-2-1-3-7-12/h12-13H,1-11H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCRYJUUPPZLFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 2-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5737103.png)

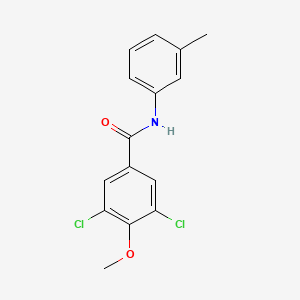
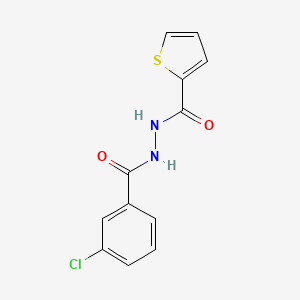

![N-(2,4-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5737136.png)

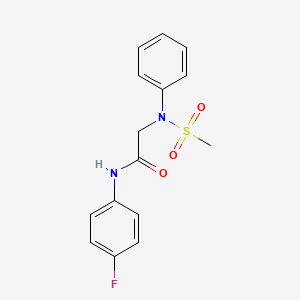
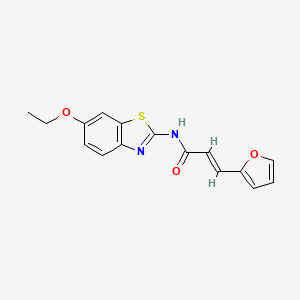
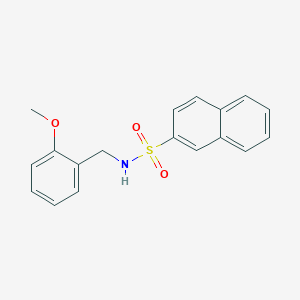
![2-({[5-(2-furyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5737167.png)

![4-methyl-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5737175.png)
